molecular formula C28H31N3O4S B15031815 2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-[4-(hexyloxy)phenyl]acetamide

2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-[4-(hexyloxy)phenyl]acetamide

Cat. No.: B15031815
M. Wt: 505.6 g/mol
InChI Key: IPOOCTDIUZJYRC-UHFFFAOYSA-N
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Description

2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-[4-(hexyloxy)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidinone core, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-[4-(hexyloxy)phenyl]acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by the reaction of a thiourea derivative with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the imidazolidinone intermediate with 4-(hexyloxy)phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid.

    Reduction: The imidazolidinone core can be reduced to form the corresponding imidazolidine derivative.

    Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Imidazolidine derivative.

    Substitution: Nitro or halogenated derivatives of the phenylacetamide moiety.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as biocompatibility or conductivity.

    Biological Research: It can serve as a probe or tool in biochemical assays to study enzyme interactions or cellular processes.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-[4-(hexyloxy)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan ring and imidazolidinone core could participate in hydrogen bonding or hydrophobic interactions with the target protein, while the phenylacetamide moiety could enhance binding affinity through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-ylmethyl)-6-(4-hydroxymethylphenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one
  • 2-(furan-2-ylmethyl)-6-(4-amino-3-fluorophenyl)-8-(phenylthio)imidazo[1,2-a]pyrazin-3(7H)-one

Uniqueness

2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-[4-(hexyloxy)phenyl]acetamide is unique due to the presence of the thioxoimidazolidinone core, which is less common compared to other heterocyclic systems. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H31N3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-hexoxyphenyl)acetamide

InChI

InChI=1S/C28H31N3O4S/c1-2-3-4-8-17-34-23-15-13-21(14-16-23)29-26(32)19-25-27(33)31(22-10-6-5-7-11-22)28(36)30(25)20-24-12-9-18-35-24/h5-7,9-16,18,25H,2-4,8,17,19-20H2,1H3,(H,29,32)

InChI Key

IPOOCTDIUZJYRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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